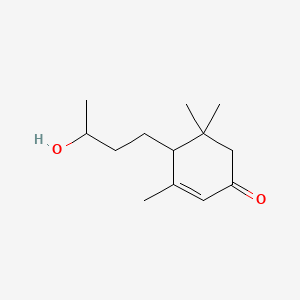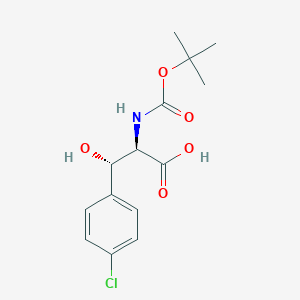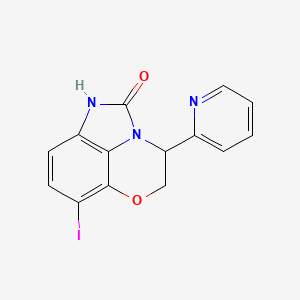![molecular formula C16H14O B13727485 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)
4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde, also known as p-Tolualdehyde, is an aromatic aldehyde with the molecular formula C15H14O. It is characterized by a benzene ring substituted with a methyl group and a phenylethenyl group at the para position relative to the aldehyde group. This compound is known for its pleasant almond-like odor and is used in various applications, including perfumery and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step and a phosphonium ylide for the Wittig reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous processes to ensure high yield and purity. One such method involves the vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
化学反应分析
Types of Reactions
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methyl-2-[(E)-2-phenylethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms .
相似化合物的比较
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Lacks the methyl and phenylethenyl groups, making it less complex and less versatile in synthetic applications.
4-Methylbenzaldehyde: Similar structure but lacks the phenylethenyl group, resulting in different chemical properties and reactivity.
2-Phenylethenylbenzaldehyde: Lacks the methyl group, which affects its reactivity and applications.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.
属性
分子式 |
C16H14O |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |
InChI 键 |
IZHLUOBBPLEEDD-CSKARUKUSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)

![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)

![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)




